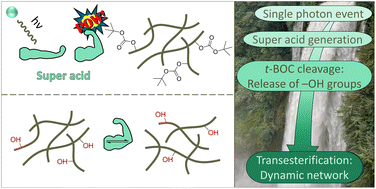The use of a sulfonium-based photoacid generator in thiol–ene photopolymers for the controlled activation of transesterification through chemical amplification†
Polymer Chemistry Pub Date: 2023-12-16 DOI: 10.1039/D3PY01106B
Abstract
Chemical amplification consists of a cascade of reactions ranging from the photogeneration of an acidic compound to a change in the physical properties of a polymer. In our latest study, we envisaged that this route could be exploited for the on-demand release of –OH groups, with the aim of controlling the rate of bond exchange reactions in dynamic photopolymer networks. Following in the footsteps of our recent efforts, we herein propose a thiol–ene system comprising a sulfonium-based photoacid generator: upon UV-activation, the so-formed super acid cleaves dangling tert-butoxycarbonyl units present in the polymer chains, thus liberating hydroxy groups for the subsequent thermo-activated transesterification. We provide a comprehensive characterisation of the kinetics of the t-BOC deprotection step under different conditions of irradiation and thermal treatments. This laid the foundation for the analysis of the viscoelastic reflow of the examined systems, which we investigated and elaborated analytically. In particular, we combined a double Maxwell viscoelastic model with an Arrhenius–Rouse model to describe the stress relaxation kinetics of the examined systems, which has been rarely reported in vitrimers. We conclude that it is possible to implement a photo-latent onium salt to control the rate of stress relaxation and bond exchange in thiol–ene photopolymers. These efforts may contribute to rejuvenating the interest in chemical amplification by lending it the new guise of a powerful tool to control the macroscopic reflow of vitrimers.


Recommended Literature
- [1] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [2] Bacteriological, physiological, etc.
- [3] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†
- [4] Crosstalk between arterial components and bioresorbable, 3-D printed poly-l-lactic acid scaffolds†
- [5] The photometric determination of phosphorus in low-alloy steels
- [6] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
- [7] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines
- [8] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy
- [9] Signaling mechanisms of LOV domains: new insights from molecular dynamics studies†
- [10] Embroidered electrochemical sensors for biomolecular detection†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 17049-50-2
-
CAS no.: 131633-88-0
-
CAS no.: 129212-21-1
-
CAS no.: 182823-26-3









